![molecular formula C19H14N6O B2718485 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide CAS No. 1355692-88-4](/img/structure/B2718485.png)
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CPI-455 belongs to the class of indazole-based inhibitors that target bromodomain and extra-terminal (BET) proteins. BET proteins are known to play a crucial role in gene transcription and have been implicated in various diseases, including cancer.
Mécanisme D'action
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones. Histones are proteins that help package DNA into a compact structure called chromatin. BET proteins play a crucial role in regulating gene transcription by binding to chromatin and recruiting transcription factors. By inhibiting the activity of BET proteins, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide disrupts the recruitment of transcription factors to chromatin, leading to the suppression of oncogene expression.
Biochemical and Physiological Effects
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the expression of genes involved in cell proliferation and survival. In addition, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide in lab experiments is its specificity for BET proteins. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects. Another advantage is its potency, with IC50 values in the low nanomolar range. However, one limitation of using N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Another limitation is its potential toxicity, as BET proteins play a crucial role in various physiological processes.
Orientations Futures
There are several future directions for the development of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide and other BET inhibitors. One direction is to improve the pharmacokinetic properties of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide, such as solubility and bioavailability, to enhance its efficacy in vivo. Another direction is to explore the combination of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide with other anti-cancer agents, such as immunotherapy, to enhance its anti-cancer activity. Furthermore, there is a need to identify biomarkers that can predict the response of cancer cells to N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide, which can help personalize cancer treatment. Finally, the development of BET inhibitors with greater selectivity and potency is an area of active research.
Conclusion
In conclusion, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is a promising chemical compound with potential applications in cancer treatment. Its ability to target BET proteins and suppress oncogene expression makes it an attractive candidate for the development of new anti-cancer therapies. The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been optimized to improve its yield and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide and other BET inhibitors in cancer treatment.
Méthodes De Synthèse
The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide involves several steps, including the condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with 4-cyanobenzylamine to form the intermediate compound. The intermediate compound is then reacted with 2-bromo-1H-indazole-3-carboxylic acid to yield N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide. The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of BET proteins, thereby suppressing the expression of oncogenes that promote tumor growth. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been tested in various cancer cell lines, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC), and has demonstrated potent anti-cancer activity. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c20-10-17(13-11-21-25(12-13)14-6-2-1-3-7-14)22-19(26)18-15-8-4-5-9-16(15)23-24-18/h1-9,11-12,17H,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOAKBJOYIJFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



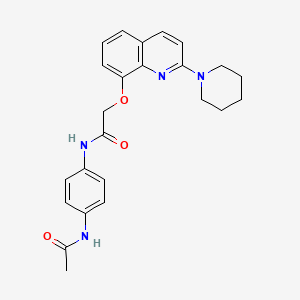
![4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B2718410.png)
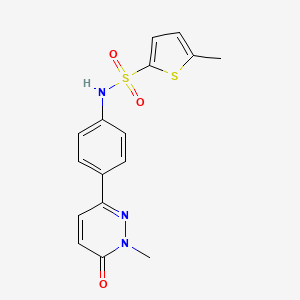
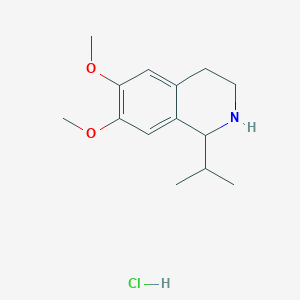
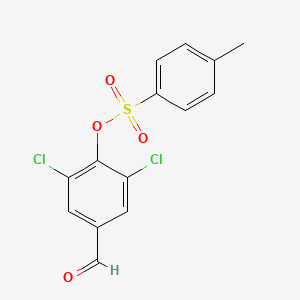
![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2718418.png)
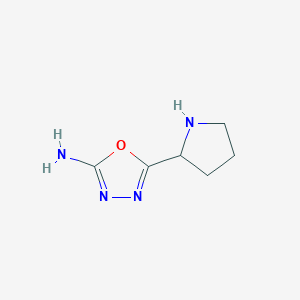

![4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2718422.png)
![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)
